molecular formula C12H8N4O2 B1648364 Phenyl 5-cyanopyrazin-2-ylcarbamate

Phenyl 5-cyanopyrazin-2-ylcarbamate

Cat. No.: B1648364
M. Wt: 240.22 g/mol
InChI Key: FMDUIXVUAMELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 5-cyanopyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

phenyl N-(5-cyanopyrazin-2-yl)carbamate

InChI

InChI=1S/C12H8N4O2/c13-6-9-7-15-11(8-14-9)16-12(17)18-10-4-2-1-3-5-10/h1-5,7-8H,(H,15,16,17)

InChI Key

FMDUIXVUAMELIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(N=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino 5-cyano pyrazine (0.25 g, 2.08 mmol) was dissolved in THF and DCM (3:1, 40 mL) and pyridine (0.49 g, 6.2 mmol) was added. The mixture was stirred for 15 minutes. Phenylchloroformate (0.97 g, 6.2 mmol) was added and the reaction mixture was heated at 50° C. for 2 hours. The reaction mixture was cooled to RT and DCM (40 mL) and water (25 mL) were added. The separated organic layer was washed with water (2×25 mL), brine (25 mL), dried (Na2SO4) and the solvents evaporated under reduced pressure. The product was purified by column chromatography on neutral silica gel using 15-20% EtOAc in hexane to give the title compound (0.29 g, 54%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
54%

Synthesis routes and methods II

Procedure details

A solution of Example 1B (6.0 g, 50 mmol) in a mixture of dichloromethane (100 mL) and THF (200 mL) in a room temperature water bath was treated with pyridine (4.45 mL, 55 mmol), treated dropwise with phenyl chloroformate (10.0 mL, 80 mmol), and stirred at room temperature overnight. The mixture was treated with ethyl acetate (500 mL) and filtered. The filter cake was washed with ethyl acetate and the combined filtrates were washed with brine, dried (MgSO4), filtered, and concentrated. The concentrate was triturated with 30% ethyl acetate/hexanes to provide 8.50 g (70.8%) of the desired product. MS (APCI(+)) m/z 241 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 11.76 (s, 1H), 9.20 (s, 1H), 8.98 (s, 1H), 7.20–7.50 (m, 5H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
70.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.